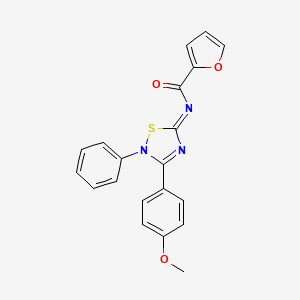
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-fluorobenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-fluorobenzamide typically involves the following steps:
Benzylpiperazine Synthesis: The starting material, benzylpiperazine, can be synthesized through the reaction of benzyl chloride with piperazine in the presence of a base.
Sulfonylation: The benzylpiperazine is then reacted with chlorosulfonic acid to introduce the sulfonyl group, forming 4-benzylpiperazine-1-sulfonyl chloride.
Amide Formation: Finally, the sulfonyl chloride intermediate is reacted with 4-fluorobenzamide in the presence of a base to form the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions: N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The fluorobenzamide group can be oxidized to form corresponding carboxylic acids.
Reduction: The sulfonyl group can be reduced to form sulfides or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl or amide groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often requiring a base or acid catalyst.
Major Products Formed:
Oxidation: Fluorobenzoic acid derivatives.
Reduction: Sulfides or thiols.
Substitution: Amides or sulfonamides with different substituents.
科学研究应用
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Industry: Use in the production of specialty chemicals and materials.
作用机制
The mechanism by which N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, while the fluorobenzamide group may modulate biological pathways. The exact mechanism would depend on the specific application and target.
相似化合物的比较
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide: A structural analog with a cyclopropanecarboxamide group instead of fluorobenzamide.
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)acetamide: Another analog with an acetamide group.
Uniqueness: N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-fluorobenzamide is unique due to its fluorobenzamide group, which imparts different chemical and biological properties compared to its analogs. The presence of the fluorine atom can significantly affect the compound's reactivity and interaction with biological targets.
属性
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S/c21-19-8-6-18(7-9-19)20(25)22-10-15-28(26,27)24-13-11-23(12-14-24)16-17-4-2-1-3-5-17/h1-9H,10-16H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILISEMGKPYHXGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3,5-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2900491.png)



![2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2900496.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide](/img/structure/B2900500.png)
![2-[1-(Dimethylamino)-3-(2-toluidino)-2-propenylidene]malononitrile](/img/structure/B2900501.png)
![2-[4-(1-Prop-2-enoylpiperidine-4-carbonyl)piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2900503.png)

![2,4-Dimethyl-6-{[1-(4-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2900505.png)
